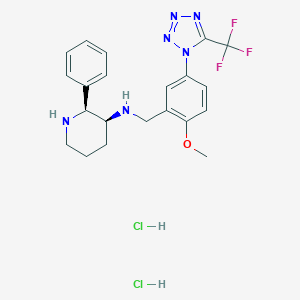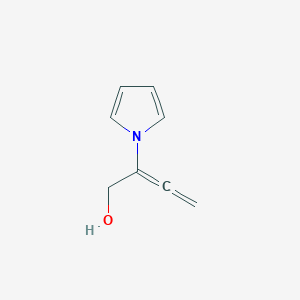
beta-Ethenylidene-1H-pyrrole-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Ethenylidene-1H-pyrrole-1-ethanol, also known as EP, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrole, which is a five-membered aromatic ring that contains one nitrogen atom. The beta-ethenylidene moiety in EP makes it a highly reactive molecule, which has been found to have several interesting applications in chemistry and biology.
Wirkmechanismus
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to react with a wide range of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects
beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that beta-Ethenylidene-1H-pyrrole-1-ethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using beta-Ethenylidene-1H-pyrrole-1-ethanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of more complex molecules. However, the high reactivity of beta-Ethenylidene-1H-pyrrole-1-ethanol can also be a limitation, as it can make it difficult to control the reaction conditions.
Zukünftige Richtungen
There are several future directions for research on beta-Ethenylidene-1H-pyrrole-1-ethanol. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in solution. Another potential direction is to explore its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol and its potential applications in organic synthesis.
Synthesemethoden
Beta-Ethenylidene-1H-pyrrole-1-ethanol can be synthesized through several methods, including the condensation of pyrrole-2-carboxaldehyde with ethyl vinyl ether, followed by reduction of the resulting pyrrole-2-carboxylic acid with sodium borohydride. Another method involves the reaction of ethyl pyruvate with pyrrole in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have potential as a fluorescent probe for the detection of metal ions in solution.
Eigenschaften
CAS-Nummer |
175352-02-0 |
|---|---|
Produktname |
beta-Ethenylidene-1H-pyrrole-1-ethanol |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
InChI-Schlüssel |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
Kanonische SMILES |
C=C=C(CO)N1C=CC=C1 |
Synonyme |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



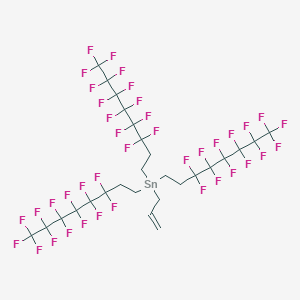
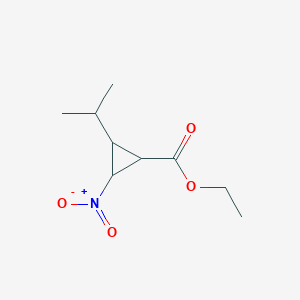
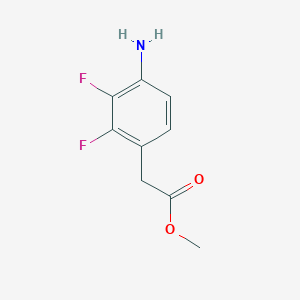
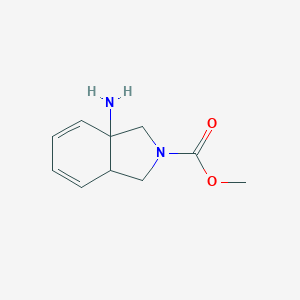
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
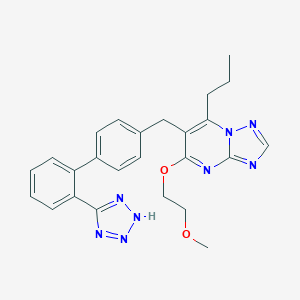
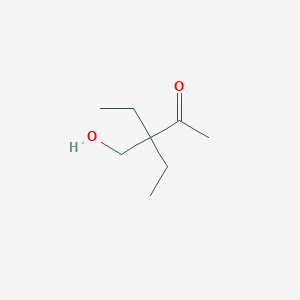
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
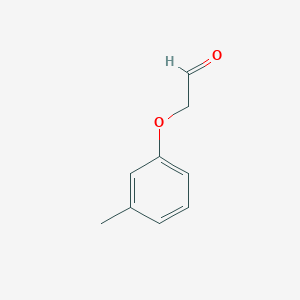
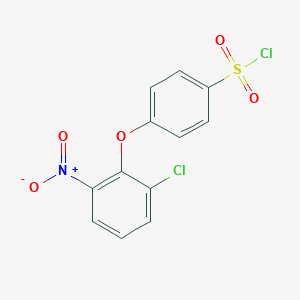
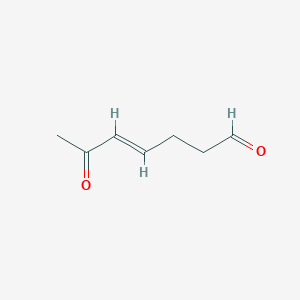
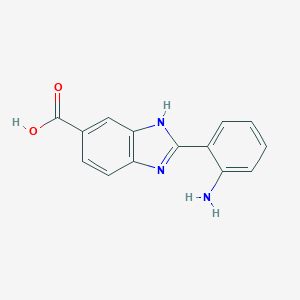
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
